3-Ethyl-1,3-benzothiazol-2-imine;hydrochloride
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Overview
Description
3-Ethyl-1,3-benzothiazol-2-imine;hydrochloride is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,3-benzothiazol-2-imine;hydrochloride typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method includes the use of 2-aminobenzenethiol and an aldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the benzothiazole ring .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,3-benzothiazol-2-imine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst are often employed.
Major Products Formed
The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Ethyl-1,3-benzothiazol-2-imine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-1,3-benzothiazol-2-imine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis. In anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)ethylamine dihydrochloride
- 1-(1,3-Benzothiazol-2-yl)-3-piperidinamine dihydrochloride
- 2-Methyl-1,3-benzothiazol-6-amine
Uniqueness
3-Ethyl-1,3-benzothiazol-2-imine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzothiazole derivatives, it may exhibit enhanced activity in certain applications, such as antimicrobial or anticancer research .
Properties
Molecular Formula |
C9H11ClN2S |
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Molecular Weight |
214.72 g/mol |
IUPAC Name |
3-ethyl-1,3-benzothiazol-2-imine;hydrochloride |
InChI |
InChI=1S/C9H10N2S.ClH/c1-2-11-7-5-3-4-6-8(7)12-9(11)10;/h3-6,10H,2H2,1H3;1H |
InChI Key |
XXGXQZRCYPCOLR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=N.Cl |
Origin of Product |
United States |
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